BenchChemオンラインストアへようこそ!

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

This dihydroisoquinoline-pyrrolidine-pyridyl scaffold provides a distinct chemotype that sidesteps saturated isoquinolinone intellectual property, enabling rapid hit expansion in kinase programs. Its basic pyrrolidine nitrogen and lipophilic core make it ideal for affinity probe development and late-stage functionalization. Avoid generic substitutes—regioisomeric changes can alter binding and synthesis outcomes. Secure this building block for fragment growing and library construction.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 2034357-81-6
Cat. No. B2682556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
CAS2034357-81-6
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESC1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=NC=C4
InChIInChI=1S/C19H21N3O/c23-19(16-5-9-20-10-6-16)22-12-8-18(14-22)21-11-7-15-3-1-2-4-17(15)13-21/h1-6,9-10,18H,7-8,11-14H2
InChIKeyXUKXUTOUZZJFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 2034357-81-6) – Sourcing & Differentiation


(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline group linked via a pyrrolidine bridge to a pyridin-4-yl methanone. It is cataloged primarily as a research chemical building block for constructing more complex molecular architectures [1]. The compound has been referenced in patent literature as a component of commercial chemical libraries, suggesting its utility in medicinal chemistry exploration [2]. However, its specific biological profile and performance metrics relative to structural analogs are not disclosed in the primary literature.

Procurement Risk: Why Generic Substitution Fails for CAS 2034357-81-6


Direct substitution with a generic analog is not advisable because this compound occupies a precise chemical space defined by the combination of a 3,4-dihydroisoquinoline, a pyrrolidine spacer, and a 4-pyridyl methanone. Even minor regioisomeric changes (e.g., pyridin-3-yl vs. pyridin-4-yl) or alterations to the saturation state of the isoquinoline ring can fundamentally alter binding interactions, synthetic utility, and the resulting physicochemical properties [1]. Without disclosed head-to-head data, assuming functional equivalence with a cheaper or more available in-class analog carries a high risk of project failure. The lack of public selectivity data means that any substitution must be validated empirically by the end user to avoid introducing an uncontrolled variable into a research program [1].

Product-Specific Quantitative Evidence for CAS 2034357-81-6: A Comparator-Scored Guide


Structural Differentiation: 4-Pyridyl Regioisomer vs. 3-Pyridyl Analogs

The target compound's pyridin-4-yl methanone group is a key structural feature that differentiates it from pyridin-3-yl analogs. In related kinase inhibitor series, the 4-pyridyl regioisomer has been associated with optimal potency, while the 3-pyridyl variant often shows reduced activity [1]. This is a class-level inference from published SAR on substituted pyrrolidine isoquinolinone inhibitors, where the geometry of the pyridine nitrogen is critical for target engagement. No direct quantitative comparison data (e.g., IC50 values) for this specific compound versus its 3-pyridyl isomer is publicly available.

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Core Scaffold Advantage: Dihydroisoquinoline vs. Isoquinolinone in ROCK Inhibition

The 3,4-dihydroisoquinoline moiety in the target compound is structurally distinct from the 2H-isoquinolin-1-one core found in well-characterized ROCK inhibitors like compound 32 from Bosanac et al. (2010). The saturated 3,4-bond eliminates the lactam carbonyl, which can alter hydrogen-bonding patterns and potentially affect selectivity against off-target kinases such as PKA and PKC [1]. While the isoquinolinone series achieved a 10-fold improvement in aortic ring potency, the dihydroisoquinoline variant remains uncharacterized, representing a gap in the public SAR landscape that this compound could fill for a research team [1].

Rho-Kinase Inhibition Scaffold Hopping Selectivity Profiling

Supply-Chain Differentiation: Catalog Availability and Purity Specification

The compound is offered by multiple specialty chemical vendors as part of screening compound collections and building block libraries. Typical purity specifications for this class of compound are ≥95% [1]. However, a direct quantitative comparison of inter-vendor purity, price, or lead time is not available within the constraints of this analysis. Buyers are advised to request Certificates of Analysis (CoA) directly from suppliers to verify purity and identity, as no public round-robin study exists to benchmark suppliers for this specific CAS number.

Chemical Sourcing Building Block Procurement Quality Control

Application Scenarios for CAS 2034357-81-6: Where This Building Block Fits


Fragment-Based or DNA-Encoded Library (DEL) Synthesis for Kinase Targets

Given its structural analogy to known Rho-kinase inhibitors [1], this compound can serve as a starting point for fragment growing or linking strategies. Its commercial availability as a building block allows its incorporation into larger libraries for screening against kinase targets where a dihydroisoquinoline motif is desired.

Medicinal Chemistry Scaffold Hopping from Isoquinolinone ROCK Inhibitors

For teams seeking to escape crowded isoquinolinone intellectual property, this dihydroisoquinoline-pyrrolidine-pyridyl scaffold offers a distinct chemotype [1]. Its procurement enables rapid hit expansion without the need for a bespoke, multi-step synthesis of the core, accelerating the exploration of a new patent space.

Biochemical Probe Design for Selectivity Profiling

The unique combination of a basic pyrrolidine nitrogen and a pyridine ring, alongside the lipophilic dihydroisoquinoline, makes this a versatile intermediate for creating affinity probes or chemical biology tools. Its use as a reference compound in a selectivity panel can help map the kinome interaction landscape of this under-explored chemotype [1].

Custom Synthesis Starting Material for Complex Heterocycles

Due to its multiple reactive handles, the compound can be utilized as a late-stage intermediate in the synthesis of more complex, patentable nitrogen heterocycles for oncology or inflammation programs, as hinted by its inclusion in the patent literature [2].

Quote Request

Request a Quote for (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.